molecular formula C21H23ClN6O2 B2474003 N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898630-66-5

N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No. B2474003
CAS RN: 898630-66-5
M. Wt: 426.91
InChI Key: PMMRZAUOHWOCLY-UHFFFAOYSA-N
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Description

This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The molecule also contains morpholine and phenyl groups, which may contribute to its properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Additionally, the compound contains phenyl rings and a morpholine ring, which could influence its physical and chemical properties .


Chemical Reactions Analysis

Triazines are known to participate in a variety of chemical reactions. They can act as bases due to the presence of nitrogen atoms. They can also undergo reactions with electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on similar triazine derivatives, including work on 1,2,4-triazole derivatives and their antimicrobial activities, showcases the chemical versatility and potential biological relevance of these compounds. These studies detail the synthesis processes and evaluate the antimicrobial properties against various microorganisms, highlighting the compounds' potential as antimicrobial agents (Bektaş et al., 2010).

Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives

Another study explores the preparation of pyrimidine-2,4-diamine derivatives and their significant larvicidal activity, demonstrating the potential of these compounds in biological applications, such as pest control (Gorle et al., 2016).

Synthesis of N-Heterocycles Using α-Phenylvinylsulfonium Salts

The concise synthesis of morpholines and piperazines via the reaction with α-phenylvinylsulfonium salts underlines a method for producing N-heterocycles, which are crucial in many pharmaceuticals and research chemicals, showing the synthetic versatility of triazine derivatives (Matlock et al., 2015).

Environmental Applications

Additionally, the use of triazine derivatives in environmental applications, such as the removal of pesticides from wastewater using biosorbents, indicates the compounds' utility in environmental science and engineering (Boudesocque et al., 2008).

Chemical Sensing and Biological Properties

Rhenium(I) polypyridine diamine complexes, including triazine derivatives, serve as phosphorogenic sensors for nitric oxide (NO), showcasing the application of such compounds in biological sensing and imaging. These complexes exhibit significant emission enhancement upon reaction with NO, highlighting their potential in medical diagnostics and research (Choi et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, it could interact with biological targets such as proteins or DNA .

Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, depending on its biological activity. Further studies could also explore its potential applications in material science, given the interesting properties of triazine derivatives .

properties

IUPAC Name

2-N-(3-chlorophenyl)-4-N-(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O2/c1-2-30-18-8-6-16(7-9-18)23-19-25-20(24-17-5-3-4-15(22)14-17)27-21(26-19)28-10-12-29-13-11-28/h3-9,14H,2,10-13H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMRZAUOHWOCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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